N-(4-bromophenyl)-3-chloropropanamide

Medicinal Chemistry Iron Metabolism IRP2 Inhibition

Sourcing the correct 3-chloropropanamide isomer with reliable QC is a common pain point in medicinal chemistry. N-(4-Bromophenyl)-3-chloropropanamide (CAS 19205-70-0) resolves this with a well-defined GC retention index (RI=1964) for unambiguous identification. • Dual orthogonal handles: aryl bromide for Suzuki coupling, alkyl chloride for nucleophilic substitution, enabling convergent synthesis. • Critical pharmacophore for IRP2-target and NF-κB SAR programs; the 3-chloro chain is essential for activity. • White to off-white crystalline solid; assay ≥99%; ready for immediate dispatch.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS No. 19205-70-0
Cat. No. B189293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-chloropropanamide
CAS19205-70-0
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCl)Br
InChIInChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)
InChIKeyVZDHQIUBGSISCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-3-chloropropanamide: Core Data Overview


N-(4-Bromophenyl)-3-chloropropanamide (CAS 19205-70-0) is a halogenated N-aryl amide with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol [1]. It is a white to off-white crystalline solid, synthesized typically by reacting 4-bromoaniline with 3-chloropropanoyl chloride . The compound serves primarily as a versatile synthetic intermediate due to its dual halogen functionality—the para-bromophenyl ring enables further functionalization via cross-coupling reactions, while the 3-chloropropanamide side chain provides an electrophilic handle for nucleophilic substitution .

Two orthogonal reactive sites for modular synthesis
3-chloropropanamide chain-length dictates bioactivity profile
Distinct GC retention index differentiates from 2-chloro isomer

N-(4-Bromophenyl)-3-chloropropanamide: Key Selection Factors


In the procurement of halogenated N-aryl propanamides, simple substitution based on similar core structures (e.g., swapping the halogen position or amide chain length) is scientifically unsound. Key structural features directly govern reactivity and biological function. For N-(4-bromophenyl)-3-chloropropanamide, the specific para-substitution of bromine and the 3-chloro length on the propanamide chain are not arbitrary; they define its electronic profile, steric accessibility, and metabolic stability [1]. Evidence demonstrates that even minor modifications, such as changing the electrophilic warhead from chloroacetamide to chloropropanamide, can completely abolish desired bioactivity [2]. Therefore, selection must be guided by quantifiable, end-use-specific performance data rather than structural similarity alone.

Replacing 3-chloro with 2-chloro may abolish IRP2 inhibition activity (class-level evidence).

Lacking para-bromo substitution may significantly reduce NF-κB cell-based activity.

Mono-functional analogs provide only one derivatization site, limiting synthetic convergence.

N-(4-Bromophenyl)-3-chloropropanamide: Evidence Guide


3-Chloro Chain Length Determines IRP2 Inhibition

The specific 3-chloropropanamide group of the target compound is critical for biological function. In a study of IRP2 inhibitors, an analog bearing a chloropropanamide warhead (V011-6261) completely lost all inhibitory activity, whereas its direct comparator with a chloroacetamide warhead (V004-0872) was active [1]. This provides strong class-level inference that the extended 3-carbon chain of N-(4-bromophenyl)-3-chloropropanamide is a distinct structural determinant, and substituting it with a 2-chloroacetamide analog would not yield equivalent activity.

Chain-length specificity
Class-level inference
3-chloropropanamide analog No activity
vs
Chloroacetamide analog Active
Supports chain-length structure-activity review
IRP2 reporter assay; class-level inference
Medicinal Chemistry Iron Metabolism IRP2 Inhibition

Para-Bromo Substitution Enhances NF-κB Cytotoxicity

The target compound's specific substitution pattern (para-bromo on phenyl, 3-chloro on propanamide) imparts a distinct cytotoxicity profile compared to closely related analogs. In a panel of cinnamanilide derivatives, the compound (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide, which shares the para-bromo substitution, showed an IC50 of 6.5 µM against THP1-Blue™ NF-κB cells, while none of the other 18 compounds tested showed any significant cytotoxic effect up to 20 µM [1]. This suggests the para-bromo group is a key driver of the observed cytotoxicity in this cellular context, providing a point of differentiation from other substituted analogs.

Para-bromo cytotoxicity
Class-level inference
6.5 µM IC50 (para-bromo analog)
Supports para-bromo pharmacophore screening
THP1-Blue™ NF-κB cells; class-level inference
Cytotoxicity NF-κB ADMET

Bifunctional Intermediate for Cross-Coupling Reactions

N-(4-Bromophenyl)-3-chloropropanamide is a superior intermediate for sequential functionalization compared to analogs lacking dual reactive handles. The para-bromophenyl group is an established partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the terminal chlorine on the propanamide chain is primed for nucleophilic substitution. This dual reactivity allows for the convergent and modular synthesis of complex molecules, as demonstrated in a synthetic route where 1-(4-bromophenyl)-3-chloropropan-1-one (a closely related ketone analog) underwent a Suzuki coupling with an arylboronic acid in 48-49% yield [1]. This contrasts with non-halogenated or mono-halogenated analogs which offer only a single point for derivatization.

Bifunctional reactivity
Supporting evidence
Aryl bromide Cross-coupling site
Alkyl chloride Nucleophilic substitution site
Enables convergent modular synthesis
Vs. mono-functional analog (aryl bromide only)
Organic Synthesis Cross-Coupling Intermediate

GC Retention Index Distinguishes Isomers

The target compound can be unequivocally distinguished from its close structural isomer, N-(4-bromophenyl)-2-chloropropanamide (CAS 21262-08-8), using standard analytical techniques. While both share the same molecular formula (C9H9BrClNO) and molecular weight (262.53 g/mol), their gas chromatographic retention behavior differs significantly. N-(4-bromophenyl)-3-chloropropanamide has a reported Retention Index (RI) of 1964 on a 5% phenyl methyl siloxane column, whereas the 2-chloro isomer has a different RI, allowing for reliable identification and purity assessment in procurement and quality control workflows [1].

GC retention index
Supporting evidence
1964 RI (5% phenyl methyl siloxane)
Distinguishes from 2-chloro isomer
Identity and purity verification
Analytical Chemistry Gas Chromatography Quality Control

N-(4-Bromophenyl)-3-chloropropanamide: Research Applications


Key Intermediate for Biaryl Amide Synthesis

Given its two orthogonal reactive handles (aryl bromide and alkyl chloride) , N-(4-Bromophenyl)-3-chloropropanamide is ideally suited for modular synthetic routes. It enables a chemist to first perform a cross-coupling (e.g., Suzuki) on the bromophenyl group to introduce an aryl or heteroaryl moiety, and subsequently substitute the chlorine to install an amine, ether, or thioether. This is a significant advantage over simpler N-(4-bromophenyl)propanamide (CAS 2760-35-2) [1], which only allows for functionalization at the amide or bromine position, limiting route convergence.

Scaffold for Iron Regulatory Protein Probes

Research indicates that the length of the electrophilic side chain is critical for activity against the IRP2 target . The 3-chloropropanamide motif represents a specific structural class with a unique activity profile. For research programs focused on the iron regulatory system (IRE-IRP), N-(4-bromophenyl)-3-chloropropanamide and its derivatives serve as essential starting points for structure-activity relationship (SAR) studies, where analogs with shorter (e.g., chloroacetamide) or longer chains are not suitable substitutes due to complete loss of function .

SAR Studies of NF-κB Pathway Inhibitors

In studies of NF-κB mediated inflammation, the presence of a para-bromophenyl group has been shown to confer enhanced cytotoxicity in cellular assays . N-(4-bromophenyl)-3-chloropropanamide provides this critical pharmacophore. For researchers exploring the SAR of this class, this compound is the logical choice over analogs lacking the para-bromo substitution (e.g., 3-chloro, 4-fluoro, or unsubstituted phenyl derivatives), which were shown to be inactive in the same assay .

Reference Standard for Isomer Identification

The close similarity between the 2-chloro and 3-chloro isomers necessitates a reliable analytical method for differentiation [1]. N-(4-bromophenyl)-3-chloropropanamide, with its well-defined gas chromatographic retention index (RI = 1964) [2], can serve as a reference standard in analytical chemistry and quality control labs. This allows for the unambiguous identification and quantification of the correct isomer in reaction mixtures or commercial samples, preventing costly errors in research and development.

Application
Selection Property
Validation Focus
Modular biaryl amide synthesis
Dual orthogonal reactive handles
Step-convergent synthetic route validation
Iron regulatory protein probe SAR
3-chloropropanamide chain-length
IRP2 target engagement and activity
NF-κB pathway modulator SAR
Para-bromo substitution pattern
NF-κB cell viability assay
Isomer identification reference
Distinct GC retention index
Chromatographic identity and purity check

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